Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains an oxadiazole ring
Mechanism of Action
The result of action, or the molecular and cellular effects of a compound’s action, can also vary widely. For example, some nitrophenyl compounds have been shown to inhibit certain enzymes, leading to decreased disease symptoms .
The action environment, including factors like pH, temperature, and the presence of other compounds, can influence the stability and efficacy of a compound . .
Preparation Methods
The synthesis of Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of ethyl 4-nitrobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate: This compound has an amino group instead of a nitro group, which can lead to different reactivity and biological activity.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Properties
IUPAC Name |
ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-2-18-11(15)10-12-9(13-19-10)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBBGDLJNRPCMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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